tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic organic compound featuring a 7-azabicyclo[2.2.1]heptane core with a tert-butyl carbamate (Boc) group at the 7-position and an amino group at the 2S position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . The compound’s rigid bicyclic structure and stereospecific amino group make it a valuable intermediate in medicinal chemistry, particularly for synthesizing conformationally constrained peptides or enzyme inhibitors. It is typically stored at room temperature or 2–8°C in a dry, dark environment to preserve stability .
Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m0/s1 |
InChI Key |
JRZFZVWZIJNIEQ-MGURRDGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
Preparation Methods
Formation of Phenyl 3-Oxobicyclo[3.2.1]octane-8-Carboxylate
Tropinone undergoes carboxylation with phenyl chloroformate in the presence of a weak insoluble base (e.g., K₂CO₃) at 0–25°C. The product is isolated via antisolvent crystallization, yielding 85–92% purity.
Bromination and Ring Contraction
The ketone intermediate is converted to a silyl enol ether using trimethylsilyl chloride (TMSCl) and diazabicycloundecene (DBU). Subsequent halogenation with trichloroisocyanuric acid (TCCA) introduces a chlorine atom, facilitating ring contraction to the 7-azabicyclo[2.2.1]heptane framework.
Curtius Rearrangement and Benzyl Alcohol Trapping
The chlorinated intermediate undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) in toluene at 80°C, generating an isocyanate. Trapping with benzyl alcohol yields racemic tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate.
Chiral Resolution and Hydrogenolysis
Chiral chromatography (e.g., Chiralpak® AD-H column) separates enantiomers, achieving >99% enantiomeric excess (ee) for the (2S)-configuration. Final hydrogenolysis with palladium on carbon (Pd/C) in ethanol removes the benzyloxycarbonyl group, affording the target compound in 89–94% yield.
L-Serine-Derived Asymmetric Synthesis
An alternative route starts with L-serine , leveraging its inherent chirality to control stereochemistry:
Hemiaminal Intermediate Formation
L-Serine is converted to a hemiaminal intermediate through oxidative cyclization. This intermediate undergoes a tandem Wittig/Michael reaction with ethyl triphenylphosphoranylidene acetate, forming a trisubstituted pyrrolidine.
Transannular Alkylation
The pyrrolidine derivative undergoes β-elimination to generate an α,β-unsaturated ester. Stereospecific reduction (e.g., SmI₂) and transannular alkylation yield the 7-azabicyclo[2.2.1]heptane core with exclusive exo-facial selectivity.
Functionalization and Protection
Selective Boc protection of the amine and esterification of the carboxylic acid group complete the synthesis, achieving an overall yield of 34–41% over eight steps.
Curtius Rearrangement Strategy
This method focuses on optimizing the Curtius rearrangement for industrial-scale production:
| Step | Conditions | Key Reagents | Yield |
|---|---|---|---|
| 1 | Toluene, 80°C | DPPA (1.05 eq), Et₃N | 78% |
| 2 | Benzyl alcohol, 80°C | - | 85% |
| 3 | Chiral chromatography | Chiralcel® OD-H | 92% ee |
| 4 | H₂/Pd-C, EtOH | - | 94% |
The rearrangement is conducted in high-boiling solvents (toluene/xylene) to minimize side reactions. Strict temperature control (30–80°C) ensures optimal isocyanate formation.
Scalable Enantioselective Synthesis
A recent advance utilizes meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate for kilogram-scale production:
Desymmetrization via Asymmetric Catalysis
The meso compound undergoes Pd-catalyzed asymmetric allylic alkylation with dimethylzinc, achieving 98% ee. Hydrolysis and recrystallization yield enantiopure intermediates.
Reductive Amination
The ketone intermediate is subjected to reductive amination with ammonium acetate and NaBH₃CN, directly introducing the amine group with retention of configuration.
Comparative Analysis of Methods
| Method | Starting Material | Steps | Overall Yield | Stereocontrol | Scalability |
|---|---|---|---|---|---|
| Tropinone-Based | Tropinone | 7 | 62–68% | Chromatography | Industrial |
| L-Serine-Derived | L-Serine | 8 | 34–41% | Substrate | Laboratory |
| Curtius Rearrangement | Chlorinated Intermediate | 4 | 70–75% | Chromatography | Pilot Plant |
| Scalable Enantioselective | meso Compound | 5 | 55–60% | Catalytic | Multi-Kg |
The tropinone route remains the most scalable, while the enantioselective method offers superior stereocontrol without chromatography.
Key Physical and Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines .
Scientific Research Applications
Pharmacological Applications
Nicotinic Acetylcholine Receptor Modulation
Tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has been identified as a modulator of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR). This receptor plays a crucial role in CNS functions such as cognition, mood regulation, and neuroprotection. Research indicates that compounds targeting α7 nAChRs can provide symptomatic relief in various CNS disorders, including schizophrenia and Alzheimer's disease .
Synthetic Pathways
The synthesis of this compound involves several steps that ensure the correct stereochemistry is achieved. Notably, the compound can be synthesized from tropinone through established chemical processes that maintain the integrity of its bicyclic structure .
Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane exhibit various biological activities, including analgesic and anti-inflammatory properties. These activities are attributed to their interaction with cholinergic receptors, which are involved in pain perception and inflammation control .
Case Study 1: CNS Disorders
In a study examining the effects of α7 nAChR agonists on cognitive function, researchers found that this compound significantly improved cognitive performance in animal models of schizophrenia. The activation of α7 nAChRs was linked to enhanced synaptic plasticity and neuroprotection against neurodegeneration .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of compounds derived from 7-azabicyclo[2.2.1]heptane structures, revealing that these compounds could modulate pain pathways effectively. This compound was shown to reduce pain responses in models of inflammatory pain, suggesting potential for development as a therapeutic agent for chronic pain management .
Summary Table of Applications
| Application Area | Description |
|---|---|
| CNS Disorders | Modulation of α7 nAChRs for cognitive enhancement and neuroprotection |
| Pain Management | Analgesic properties through interaction with cholinergic receptors |
| Synthetic Chemistry | Synthesis from tropinone ensuring correct stereochemistry |
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate and its analogs:
Key Comparative Insights:
Stereochemical Variations: The (2S)-configuration in the target compound contrasts with the (1R,2R,4S)-rel isomer, which exhibits distinct spatial arrangements affecting binding to biological targets (e.g., enzymes or receptors) . The endo vs. exo positioning of substituents (e.g., amino group in PB05856) influences steric accessibility and metabolic stability .
Functional Group Diversity: Replacement of the 2-amino group with a ketone (e.g., PB05295) or formyl group () alters reactivity. Ketones enable nucleophilic additions, while formyl groups support reductive amination . Bromine substitution () introduces a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding synthetic utility .
The oxo variants () introduce hydrogen-bond acceptors, impacting solubility and protein interactions .
Applications in Drug Discovery: The target compound’s amino group is critical for forming amide bonds in peptide mimetics, whereas Cbz-protected analogs () are intermediates in controlled deprotection strategies . Glutamic acid analogues () derived from similar scaffolds demonstrate the bicyclo[2.2.1]heptane system’s utility in designing neurotransmitter analogs .
Synthetic Accessibility :
Biological Activity
tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known by its CAS number 1354973-34-4, is a bicyclic compound that exhibits significant biological activity, particularly in relation to the central nervous system (CNS). This compound is notable for its interaction with nicotinic acetylcholine receptors (nAChRs), specifically the alpha 7 subtype, which plays a crucial role in various neurological functions.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 1354973-34-4
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 212.29 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The primary mechanism of action for this compound involves its role as an agonist for the alpha 7 nAChR. Activation of these receptors is associated with various neuroprotective effects and cognitive enhancement, making this compound a potential candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders.
Key Findings from Research
- Nicotinic Receptor Activation : Studies have shown that this compound can effectively activate alpha 7 nAChRs, leading to increased calcium flux in neuronal cells, which is essential for neurotransmitter release and synaptic plasticity .
- CNS Applications : The compound has been investigated for its potential in treating conditions such as Alzheimer's disease and schizophrenia, where modulation of cholinergic signaling may provide symptomatic relief .
- Analgesic and Anti-inflammatory Properties : Related compounds within the bicyclic family have demonstrated analgesic and anti-inflammatory activities, suggesting that this compound may also possess similar properties .
Study 1: Cognitive Enhancement
A study conducted on animal models demonstrated that administration of this compound resulted in improved performance in memory tasks compared to control groups, indicating its potential as a cognitive enhancer .
Study 2: Neuroprotection
Another research effort focused on the neuroprotective effects of this compound against excitotoxicity in neuronal cultures. Results indicated a significant reduction in cell death when treated with this compound, highlighting its therapeutic potential in neurodegenerative conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and applications of this compound compared to other related compounds:
| Compound | nAChR Activity | CNS Applications | Analgesic Activity |
|---|---|---|---|
| This compound | High | Alzheimer's, Schizophrenia | Potential |
| Exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane | Moderate | Cognitive Disorders | Yes |
| 7-Azabicyclo[2.2.1]-heptene derivatives | Low | Limited | Yes |
Q & A
Basic: What are the key considerations in optimizing the synthesis of tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate?
Methodological Answer:
Synthesis optimization requires balancing yield, cost, and scalability. Two primary routes are documented:
- Route 1 (18% yield): A five-step process starting from 7-azabicyclo[2.2.1]heptane derivatives, with platinum oxide as a catalyst. While efficient, the high catalyst load limits cost-effectiveness .
- Route 2 (36% yield): Alternative five-step method with improved yield but still platinum-dependent. Contamination risks and catalyst recovery must be addressed .
Key factors include:
Catalyst Selection: Platinum oxide alternatives (e.g., palladium-bisimidazol-2-ylidene complexes) may reduce costs while maintaining efficiency .
Step Efficiency: Reducing purification steps via tandem reactions (e.g., Wittig/Michael additions) improves throughput .
Chirality Control: Use of L-serine or L-glutamic acid as chiral precursors ensures stereochemical fidelity in amino acid analogues .
Basic: How can palladium-catalyzed cross-coupling reactions be applied to functionalize 7-azabicyclo[2.2.1]heptane derivatives?
Methodological Answer:
Palladium-bisimidazol-2-ylidene complexes enable direct N-heteroarylation of the bicyclic scaffold. Procedural steps include:
Substrate Preparation: React 7-azabicyclo[2.2.1]heptane with heteroaryl halides (e.g., pyridyl or imidazolyl halides).
Catalytic Conditions: Optimize ligand-to-palladium ratios (typically 1:1) and solvent (DMF or THF) for coupling efficiency.
Yield Modulation: Electron-deficient aryl halides yield higher conversions (60–75%) compared to electron-rich substrates (30–50%) .
This method avoids protecting group strategies, streamlining access to bioactive analogues like epibatidine precursors .
Advanced: How do structural constraints of the 7-azabicyclo[2.2.1]heptane scaffold influence amide bond planarity and rotational barriers?
Methodological Answer:
The bicyclic framework imposes significant angle strain (CNC ~94°), leading to:
- Nonplanar Amides: X-ray crystallography confirms nitrogen pyramidalization in N-benzoyl derivatives, reducing resonance stabilization. Rotational barriers (ΔG‡) for N-benzoyl-7-azabicycloheptane amides are ~6.5 kcal/mol lower than unstrained analogues due to diminished n(N)→π*(CO) conjugation .
- Thioamide Electronic Tuning: Electron-withdrawing substituents (e.g., p-NO₂) restore planarity (α = 175.2°) and increase rotational barriers (ΔH‡ = 14.2 kcal/mol), correlating with Hammett σ⁺ constants .
Experimental Validation: Variable-temperature NMR and DFT calculations quantify strain effects, guiding functional group selection for drug design .
Advanced: What strategies reconcile discrepancies in reported synthesis yields for 7-azabicyclo[2.2.1]heptane derivatives?
Methodological Answer:
Yield variations (e.g., 1% vs. 36%) arise from:
Catalyst Purity: Platinum oxide activity varies with particle size and hydration. Pre-treatment (H₂ reduction) enhances reproducibility .
Intermediate Stability: Hemiaminal intermediates (e.g., compound 2 in Hart & Rapoport’s route) require strict anhydrous conditions to prevent decomposition .
Analytical Methods: Early studies relied on TLC for purity assessment, whereas modern HPLC or LC-MS detects low-abundance byproducts .
Mitigation: Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis and NMR integration) .
Advanced: How does the 7-azabicyclo[2.2.1]heptane scaffold enhance nitrogen inversion barriers, and what are the implications for drug design?
Methodological Answer:
The bicyclic structure increases nitrogen inversion barriers by ~3.5 kcal/mol compared to monocyclic amines. Key findings:
- Barrier Measurement: Dynamic ¹³C NMR (CDCl₃, 25°C) reveals ΔG‡ = 13.77 kcal/mol for 7-methyl derivatives. Strain at the bridgehead nitrogen restricts pyramidal inversion .
- Pharmacological Impact: Rigidification stabilizes bioactive conformations, improving receptor binding selectivity. For example, epibatidine analogues exploit this rigidity for α4β2 nAChR subtype specificity .
Methodology: Synthesize N-alkylated derivatives and compare barriers via VT-NMR to guide scaffold optimization .
Advanced: What methodologies enable chirospecific synthesis of 7-azabicyclo[2.2.1]heptane-based amino acids?
Methodological Answer:
Chirospecific routes leverage natural amino acids (e.g., L-glutamic acid) and stereocontrolled cyclizations:
Transannular Alkylation: Convert L-serine-derived intermediates (e.g., silyl ether 23) to bicyclic ketones via β-elimination/cyclization .
Thiolactam Sulfide Contraction: Form C-C bonds using thiophilic reagents (e.g., SmI₂), yielding enantiopure intermediates (e.g., compound 27) .
Decarboxylation: Remove the C-1 carboxy group under mild acidic conditions to access epibatidine precursors .
Validation: Chiral HPLC and X-ray crystallography confirm enantiomeric excess (>99% ee) .
Advanced: How is the 7-azabicyclo[2.2.1]heptane scaffold utilized in fluorescent dye design?
Methodological Answer:
The bicyclic amine acts as an electron-donating auxochrome, enhancing photophysical properties:
- Efficiency: 221SR dyes exhibit Φ = 0.95 (vs. Φ = 0.65 for tetramethyl rhodamines) due to reduced non-radiative decay .
- Thermal Stability: Emission efficiency remains constant (20–60°C), unlike conventional dyes .
Synthesis Protocol:
Condense 7-azabicycloheptane with sulforhodamine precursors.
Purify via reverse-phase HPLC to remove planar byproducts.
Applications: High-throughput imaging and single-molecule tracking benefit from improved photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
